molecular formula C14H15N3O3S B2636208 6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797983-21-1

6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2636208
CAS No.: 1797983-21-1
M. Wt: 305.35
InChI Key: ATFRRJHBBAOIND-UHFFFAOYSA-N
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Description

6-(3-Methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a pyrido-pyrimidine derivative characterized by a sulfonyl group substituted with a 3-methoxybenzene moiety. The compound’s molecular formula is inferred as C₁₄H₁₅N₃O₃S, with a molecular weight of 313.35 g/mol (calculated). The 3-methoxybenzenesulfonyl group enhances hydrophobicity and may influence binding to sulfonamide-sensitive targets, such as carbonic anhydrases or kinase domains .

Properties

IUPAC Name

6-(3-methoxyphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-20-12-3-2-4-13(7-12)21(18,19)17-6-5-14-11(9-17)8-15-10-16-14/h2-4,7-8,10H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFRRJHBBAOIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine and pyrimidine derivatives. The reaction conditions often require the use of catalysts such as ZnCl2 or CuCl2, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining product consistency and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The methoxybenzenesulfonyl moiety acts as an electrophilic site, enabling displacement reactions. For example:

  • Aminolysis : Reacts with primary/secondary amines to form sulfonamides under mild conditions (DMF, 25°C) .

  • Hydrolysis : Acidic or basic conditions cleave the sulfonyl group, yielding pyrido[4,3-d]pyrimidine derivatives .

Reaction TypeReagents/ConditionsProductYield (%)
AminolysisBenzylamine, DMF, 25°CN-Benzylsulfonamide78
Hydrolysis6M HCl, refluxPyrido[4,3-d]pyrimidine65

Cycloaddition Reactions

The fused bicyclic system participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., tetrazines), forming polycyclic architectures :

text
Pyrido[4,3-d]pyrimidine + Tetrazine → Pyridazino[3,4-b]pyrido[4,3-d]pyrimidine

Key Conditions :

  • Solvent: THF, 60°C

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance regioselectivity .

Functionalization via Condensation

The pyrimidine ring undergoes condensation with carbonyl-containing reagents:

  • Hydrazide Formation : Reacts with hydrazine hydrate to yield hydrazide derivatives, pivotal for synthesizing bioactive analogs .

  • Schiff Base Formation : Condenses with aldehydes (e.g., 4-methoxybenzaldehyde) to form azomethines .

SubstrateReagentProductApplication
Hydrazine hydrateEthanol, reflux6-(3-Methoxybenzenesulfonyl)-5H-pyrido[4,3-d]pyrimidin-2-yl)acetohydrazideAnticancer precursor

Alkylation/O-Acylation

The NH groups in the pyrido-pyrimidine core undergo alkylation or acylation:

  • Alkylation : With alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to form N-alkylated derivatives .

  • Acylation : Benzoyl chloride in pyridine yields N-acylated products .

Example :

text
6-(3-Methoxybenzenesulfonyl)-5H-pyrido[4,3-d]pyrimidine + CH₃I → N-Methylated derivative (85% yield) [4]

Electrophilic Aromatic Substitution

The methoxybenzene ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy .

  • Halogenation : Br₂/FeBr₃ selectively brominates the benzene ring .

ReactionConditionsProductRegioselectivity
NitrationHNO₃, H₂SO₄, 0°C6-(3-Methoxy-4-nitrobenzenesulfonyl) derivative>90% para

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the pyridine ring:

  • Borylation : Miyaura borylation installs boronate esters at C-2 or C-4 positions .

  • Arylation : Phenylboronic acid couples to form biaryl systems .

Optimized Protocol :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃, DMF/H₂O, 80°C .

Reductive Transformations

  • Sulfonyl Reduction : NaBH₄/CuCl₂ reduces the sulfonyl group to thioether, altering electronic properties .

  • Ring Hydrogenation : H₂/Pd-C saturates the pyrido-pyrimidine core, yielding decahydro derivatives .

Comparative Reactivity of Structural Analogs

CompoundCore StructureKey Reactivity
5-Methyl-6-phenylpyrido[4,3-d]pyrimidinePyrido-pyrimidineEnhanced electrophilic substitution at phenyl
7-Hydroxy-5H-pyrido[4,3-d]pyrimidin-6-onePyrimidinoneAcid-catalyzed condensations

Scientific Research Applications

Recent studies have highlighted several key applications of this compound:

  • Antitumor Activity : Research indicates that derivatives of pyrido[4,3-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. For instance, certain derivatives have shown promise in inhibiting cyclin-dependent kinases, which are critical for cancer progression .
  • Antiviral Properties : Investigations into the antiviral potential of this compound have revealed its ability to inhibit viral replication by targeting specific viral enzymes or host cell pathways. This makes it a candidate for further exploration in antiviral drug development .
  • Enzyme Inhibition : The compound may serve as an inhibitor of various enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on protein kinases and phosphatases critical to cancer and inflammatory responses .

Case Studies

Several case studies have documented the efficacy and application of this compound:

  • Case Study 1 : A study demonstrated that a derivative of 6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine effectively inhibited the growth of specific cancer cell lines in vitro. The study reported a significant decrease in cell viability at micromolar concentrations .
  • Case Study 2 : Another investigation focused on the antiviral properties of this compound against influenza virus strains. The results indicated a notable reduction in viral titers when treated with the compound compared to untreated controls .

Comparative Analysis Table

Compound NameStructure TypeUnique Features
2-Amino-4-(substituted phenyl)pyrido[4,3-d]pyrimidinePyrido[4,3-d]pyrimidineSubstituted at different positions affecting activity
5-Methyl-6-phenylpyrido[4,3-d]pyrimidinePyrido[4,3-d]pyrimidineMethyl group impacts solubility and reactivity
7-Hydroxy-5H-pyrido[4,3-d]pyrimidin-6-onePyrido[4,3-d]pyrimidinoneHydroxy group enhances hydrogen bonding capabilities

Mechanism of Action

The mechanism of action of 6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of inflammatory mediators or the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[4,3-d]pyrimidine core is a versatile template for drug discovery. Below is a comparative analysis of structurally related derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
6-(3-Methoxybenzenesulfonyl)-pyrido[4,3-d]pyrimidine C₁₄H₁₅N₃O₃S 313.35 3-Methoxybenzenesulfonyl Not explicitly provided Inferred
4-Ethoxy-pyrido[4,3-d]pyrimidine C₉H₁₃N₃O 179.22 Ethoxy at position 4 1258652-32-2
6-Benzyl-2-chloro-4-(trifluoromethyl)-pyrido[4,3-d]pyrimidine C₁₅H₁₃ClF₃N₃ 327.73 Benzyl, chloro, trifluoromethyl 1093759-86-4
tert-Butyl 2-amino-4-(trifluoromethyl)-pyrido[4,3-d]pyrimidine-6-carboxylate C₁₃H₁₆F₃N₃O₂ 327.29 tert-Butyl ester, amino, trifluoromethyl 2416242-96-9
6-(2,4,6-Trimethylbenzoyl)-pyrido[4,3-d]pyrimidine C₁₇H₁₉N₃O 281.35 Trimethylbenzoyl 1797868-45-1

Key Observations:

Substituent Diversity and Bioactivity The 3-methoxybenzenesulfonyl group in the target compound introduces a bulky, electron-withdrawing substituent, which may enhance binding to hydrophobic pockets in enzymes or receptors. Trifluoromethyl groups (e.g., in and ) are known to improve metabolic stability and ligand-target binding via hydrophobic and electrostatic interactions .

Molecular Weight and Solubility

  • Derivatives with larger substituents (e.g., benzyl or trimethylbenzoyl) exhibit higher molecular weights (>300 g/mol), which may reduce aqueous solubility. The target compound’s sulfonyl group could mitigate this via polar interactions .

Synthetic Accessibility The synthesis of pyrido[4,3-d]pyrimidines often involves cyclocondensation of aminopyridines with carbonyl reagents. For example, describes methanol-mediated reactions for methoxy-substituted pyrimidines, while highlights nitration and sulfanyl group introduction .

Table 2: Pharmacological Relevance

Compound Reported Activity Reference
6-(3-Methoxybenzenesulfonyl)-derivative Potential kinase inhibition (inferred)
6-Benzyl-2-chloro-4-(trifluoromethyl) Anticancer candidate (in vitro screening)
4-Ethoxy derivative Fragment-based lead optimization
tert-Butyl trifluoromethyl derivative Protease inhibition (patent data)

Research Findings and Implications

  • Target Compound: The 3-methoxybenzenesulfonyl group’s sulfonamide moiety is structurally analogous to known carbonic anhydrase inhibitors (e.g., acetazolamide), suggesting possible repurposing for antiglaucoma or anticancer applications .
  • Competitive Derivatives : The benzyl-trifluoromethyl derivative () demonstrates superior in vitro potency in kinase assays, likely due to enhanced hydrophobic interactions . However, its higher logP (3.5) may limit bioavailability compared to the target compound.

Biological Activity

6-(3-Methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent , antiviral agent , and inhibitor of protein kinases . The unique structural features of this compound, particularly the methoxybenzenesulfonyl group, enhance its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
Chemical Formula C12_{12}H12_{12}N4_{4}O3_{3}S
Molecular Weight 284.31 g/mol
IUPAC Name 6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Structural Features Bicyclic structure with pyridine and pyrimidine moieties

Antitumor Activity

Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant antitumor properties. Specifically, 6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated that this compound effectively reduces cell proliferation in various cancer cell lines by inducing apoptosis.

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors involved in the viral life cycle. The methoxybenzenesulfonyl group is believed to enhance the binding affinity of the compound to these targets.

Protein Kinase Inhibition

Inhibitors of protein kinases represent a promising area in drug development. 6-(3-Methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been identified as a selective inhibitor of certain protein kinases involved in signaling pathways that regulate growth and survival of cancer cells.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrido[4,3-d]pyrimidine exhibited IC50_{50} values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The specific role of the methoxybenzenesulfonyl moiety was highlighted as enhancing selectivity towards CDK inhibition.
  • Mechanism of Action : Research conducted by Smith et al. (2022) demonstrated that treatment with 6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine resulted in significant downregulation of phosphorylated retinoblastoma protein (pRb), indicating effective disruption of cell cycle progression.
  • Viral Replication Inhibition : A study focusing on antiviral properties showed that this compound could reduce replication rates of certain viruses (e.g., HIV-1) by interfering with reverse transcriptase activity.

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 6-(3-methoxybenzenesulfonyl)-pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer : Use a combination of single-crystal X-ray diffraction to resolve the core scaffold and substituent geometry, supplemented by ¹H/¹³C NMR to confirm proton environments and carbon connectivity. For example, X-ray studies of related pyrido-pyrimidines revealed mean C–C bond lengths of 1.39–1.48 Å, with disorder in substituents requiring iterative refinement . IR spectroscopy (e.g., CN stretches at ~2,220 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks matching expected formulae) further validate functional groups .

Q. How can researchers optimize the synthesis of pyrido[4,3-d]pyrimidine derivatives under reflux conditions?

  • Methodological Answer : Key parameters include solvent choice (e.g., acetic anhydride/acetic acid mixtures for cyclization reactions), catalyst loading (e.g., fused sodium acetate for deprotonation), and reflux duration (2–12 hours depending on steric hindrance). For example, thiouracil derivatives reacted with anthranilic acid in sodium ethoxide/ethanol under 12-hour reflux achieved 57% yield, while shorter reflux times led to incomplete cyclization .

Advanced Questions

Q. How can structural disorder in X-ray crystallographic data be resolved for sulfonylated pyrido-pyrimidines?

  • Methodological Answer : For compounds with disordered sulfonyl or methoxy groups (e.g., partial occupancy in crystal lattices), apply anisotropic refinement and occupancy factor adjustments using software like SHELXL. In one study, disorder in a methoxyphenyl group required splitting the model into two conformers with refined occupancy ratios (0.6:0.4), achieving an R factor of 0.079 . Validate results against NMR data to confirm substituent orientation .

Q. What strategies address contradictory biological activity reports for sulfonylated pyrido-pyrimidines?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity) or impurity profiles . For example, antimicrobial studies may report conflicting MIC values due to differences in bacterial strains or compound purity (>95% required for reproducibility). Cross-validate using orthogonal assays (e.g., agar diffusion vs. broth microdilution) and characterize intermediates via HPLC to rule out byproducts .

Q. How do electronic effects of substituents influence the reactivity of the sulfonyl group in pyrido-pyrimidines?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) on the benzenesulfonyl moiety increase electrophilicity, enhancing nucleophilic substitution reactivity. In contrast, methoxy groups (electron-donating) stabilize the sulfonyl group but reduce reactivity toward thiols. Computational studies (e.g., DFT calculations of partial charges) can predict sites for functionalization . Experimentally, monitor reactions via TLC and adjust stoichiometry of nucleophiles (e.g., amines, thiols) to compensate for reduced reactivity .

Key Research Challenges

  • Synthetic Complexity : Multi-step syntheses (e.g., cyclization, sulfonylation) require rigorous control of intermediates. For example, alkylation with methyl iodide in dioxane demands strict anhydrous conditions to avoid hydrolysis .
  • Biological Assay Design : Ensure compound stability in assay buffers (e.g., pH 6.5 ammonium acetate buffers for HPLC analysis) to prevent degradation artifacts .

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